Lipophilicity Differentiation: XLogP Comparison of Trifluoromethyl Pyridazinone Positional Isomers
The 6-(trifluoromethyl)pyridazin-3(2H)-one isomer exhibits a significantly higher computed lipophilicity (XLogP3-AA = 0.7) compared to its 4- and 5- positional isomers (XLogP3-AA = 0.2 for both) [1][2][3]. This 0.5 log unit difference translates to a ~3.2-fold higher partition coefficient, which can be a decisive factor in achieving optimal membrane permeability, oral bioavailability, or desired tissue distribution in drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | 4-(Trifluoromethyl)pyridazin-3(2H)-one: 0.2; 5-(Trifluoromethyl)pyridazin-3(2H)-one: 0.2 |
| Quantified Difference | +0.5 log units (approximately 3.2-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2025 release) |
Why This Matters
This data provides a quantifiable basis for selecting the 6-CF3 isomer when a specific lipophilicity range is required for a lead optimization series, eliminating the need for trial-and-error synthesis and screening of multiple isomers.
- [1] PubChem. Compound Summary for CID 33698298: 6-(Trifluoromethyl)-2,3-dihydropyridazin-3-one. XLogP3-AA: 0.7. National Center for Biotechnology Information. Accessed 2026-04-20. View Source
- [2] PubChem. Compound Summary for CID 22508459: 4-(Trifluoromethyl)pyridazin-3(2H)-one. XLogP3-AA: 0.2. National Center for Biotechnology Information. Accessed 2026-04-20. View Source
- [3] PubChem. Compound Summary for CID 15510027: 5-(Trifluoromethyl)-2,3-dihydropyridazin-3-one. XLogP3-AA: 0.2. National Center for Biotechnology Information. Accessed 2026-04-20. View Source
